Dual Antibacterial and Antialgal Activity of Derivatives Built on the CAS 94087-28-2 Scaffold vs. Single-Target Benzothiazole Acetamides
The parent scaffold 2-(1,2-benzisothiazol-3-yloxy)acetamide serves as the core for derivatives showing dual antibacterial and antialgal activity. The lead derivative 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide achieved 81% synthetic yield and demonstrated good bioactivity against both heterotrophic bacteria and marine chlorella in a single assay panel [1]. In contrast, structurally related 2-(benzothiazolylthio)acetamide derivatives (exemplified by lead compound 1a) were reported to show CCR3 receptor binding affinity (IC₅₀ = 750 nM) without reported antibacterial or antialgal activity in the same study context [2]. This multi-target bioactivity profile distinguishes the benzisothiazol-3-yloxy acetamide scaffold from the thioether-linked benzothiazole CCR3 antagonist class.
| Evidence Dimension | Bioactivity spectrum (antibacterial + antialgal vs. single-target receptor binding) |
|---|---|
| Target Compound Data | Derivative based on CAS 94087-28-2 scaffold: 81% synthetic yield; positive bioactivity against heterotrophic bacteria and marine chlorella at tested concentrations |
| Comparator Or Baseline | 2-(Benzothiazolylthio)acetamide lead 1a: IC₅₀ = 750 nM at human CCR3 receptor; no reported antibacterial or antialgal data |
| Quantified Difference | Multi-target (bacteria + algae) vs. single-target (CCR3 receptor); 81% yield for the benzisothiazol-3-yloxy derivative |
| Conditions | Heterotrophic bacteria and marine chlorella inhibition assays (Yu et al. 2020) vs. CCR3 receptor binding assay (Naya et al. 2003) |
Why This Matters
For industrial biocide or water treatment procurement, a scaffold enabling dual antibacterial-antialgal activity reduces the need for multiple active ingredients in a formulation.
- [1] Yu, P., Li, X., Zhang, X., & Xu, Y. (2020). Synthesis and bioactivity of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. Arkivoc, 2019(6), 397–405. View Source
- [2] Naya, A., Kobayashi, K., & Ohtake, N. (2003). Structure–Activity Relationships of 2-(Benzothiazolylthio)acetamide Class of CCR3 Selective Antagonist. Chemical and Pharmaceutical Bulletin, 51(6), 697–701. View Source
